molecular formula C18H16N2O3 B2653492 N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1197604-89-9

N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2653492
CAS No.: 1197604-89-9
M. Wt: 308.337
InChI Key: HGSJSHMKYOCHFO-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound with a complex structure that includes a benzodioxine ring, a benzyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with benzylamine and cyanomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl and cyanomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: shares similarities with other benzodioxine derivatives and cyanomethyl compounds.

    This compound: can be compared to compounds like benzodioxole and benzyl cyanide.

Uniqueness

  • The unique combination of the benzodioxine ring and the cyanomethyl group in this compound provides distinct chemical properties and reactivity.
  • Its potential applications in various fields of research and industry highlight its versatility and importance.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-8-9-20(13-14-4-2-1-3-5-14)18(21)15-6-7-16-17(12-15)23-11-10-22-16/h1-7,12H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSJSHMKYOCHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N(CC#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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